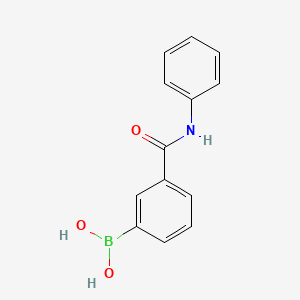
(3-(苯甲酰氨基)苯基)硼酸
描述
“(3-(Phenylcarbamoyl)phenyl)boronic acid” is a boronic acid compound with the molecular formula C13H12BNO3 . It is a type of organoboron compound, which are commonly studied in organic chemistry .
Synthesis Analysis
The synthesis of boronic acids, including “(3-(Phenylcarbamoyl)phenyl)boronic acid”, often involves the use of aromatic diamine and 2-ethoxyethanol at 100°C for 2 hours . The synthetic processes used to obtain these active compounds are relatively simple and well known .Molecular Structure Analysis
The molecular structure of “(3-(Phenylcarbamoyl)phenyl)boronic acid” includes a phenyl boronic acid moiety, which is in equilibrium with phenyl boronate anion . The InChI code for this compound is 1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H, (H,15,16) .Chemical Reactions Analysis
Boronic acids, such as “(3-(Phenylcarbamoyl)phenyl)boronic acid”, can undergo a transesterification reaction . Moreover, the phenyl boronic acid moiety in these compounds can be photo-oxidized to generate a phenyl radical, a highly reactive species that is capable of rapidly capturing O2 at extremely low concentrations .Physical And Chemical Properties Analysis
“(3-(Phenylcarbamoyl)phenyl)boronic acid” has a molecular weight of 241.05 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are 241.0910234 g/mol . The topological polar surface area of this compound is 69.6 Ų .科学研究应用
-
- Summary of the Application : Boronic acids, including “(3-(Phenylcarbamoyl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
-
- Summary of the Application : “(3-(Phenylcarbamoyl)phenyl)boronic acid” can be used in the synthesis of phenyl boronic acid (PBA) containing BODIPY dyes .
- Methods of Application : The synthesis involves the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
- Results or Outcomes : The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
-
- Summary of the Application : “(3-(Phenylcarbamoyl)phenyl)boronic acid” can be used in the fabrication of glucose-responsive hydrogels .
- Methods of Application : Synthetic 3-acrylamidophenylboronic acid (AAPBA) with N-isopropylacrylamide (NIPAM) are used to fabricate glucose-responsive hydrogels via free radical polymerization in aqueous media .
- Results or Outcomes : The results of this application were not provided in the source .
-
- Summary of the Application : Boronic acid-based dynamic click chemistry has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- Methods of Application : The reaction involves boronic acid (BA)-mediated cis-diol conjugation .
- Results or Outcomes : The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy
- Summary of the Application : “(3-(Phenylcarbamoyl)phenyl)boronic acid” can be used in the development of various functional chemical materials for imaging and tumor therapy .
- Methods of Application : Targeted ligands such as antibodies, peptides, and small molecules are combined with functional materials to enhance cellular uptake .
- Results or Outcomes : These materials are used for active targeting of cancer cells and tumors .
-
Interaction with Active Ingredients of Traditional Chinese Medicine
- Summary of the Application : Many active ingredients of traditional Chinese medicine with important pharmacological effects always have glycol or diphenol structure, which lays a foundation for the combination with phenylboronic acid (PBA) derivatives to form cyclic boronic esters compounds .
- Methods of Application : The interactions between five PBA derivatives and four active ingredients were explored by fluorescent spectrophotometer using the alizarin red (ARS) method .
- Results or Outcomes : The fluorescent intensity of PBA derivative-ARS-active ingredient mixture was decreasing with the increasing concentrations of active ingredients .
-
- Summary of the Application : Phenylboronic acid (PBA) and its moieties are known to form covalent bonds with polyol compounds and have thus allured researchers owing to their biomedical applications .
- Methods of Application : The application involves chemical modification on the primary amine group or the hydroxyl group of CS to augment its application to achieve a specific biomedical application .
- Results or Outcomes : The results of this application were not provided in the source .
未来方向
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the promising properties of boronic acids, there is relevance in extending the studies with these compounds in medicinal chemistry, in order to obtain new promising drugs shortly .
属性
IUPAC Name |
[3-(phenylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEJFNWZHUMGRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447319 | |
| Record name | [3-(Phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Phenylcarbamoyl)phenyl)boronic acid | |
CAS RN |
397843-71-9 | |
| Record name | B-[3-[(Phenylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Phenylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Phenylcarbamoyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



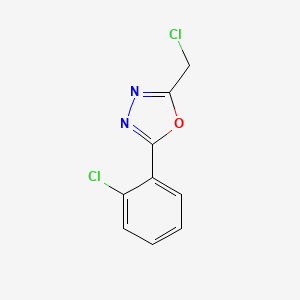

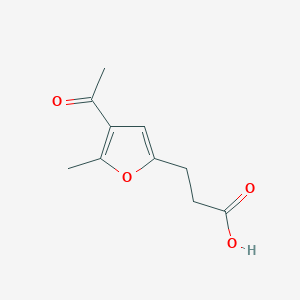
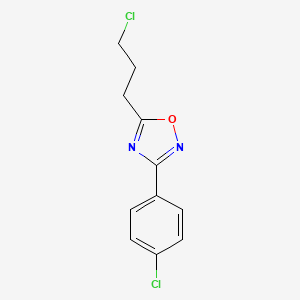
![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)

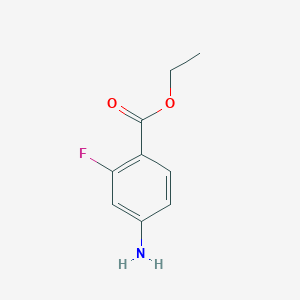
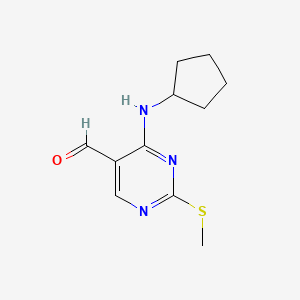
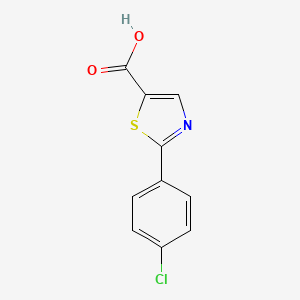
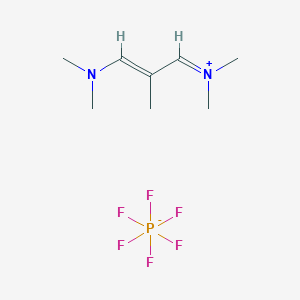
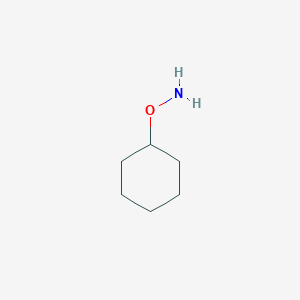
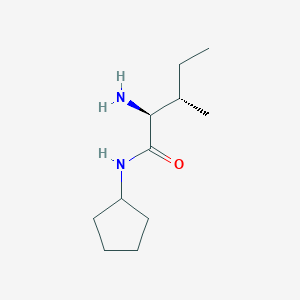
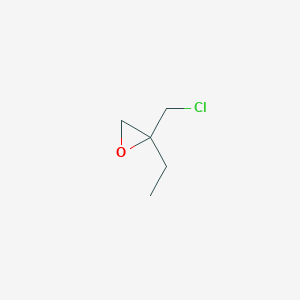
![7-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B1353484.png)